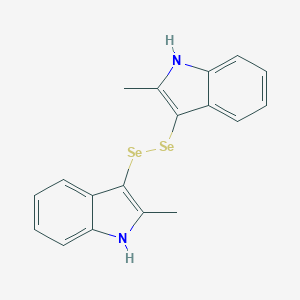

![molecular formula C8H14O2 B073494 Bicyclo[2.2.2]octane-1,4-diol CAS No. 1194-44-1](/img/structure/B73494.png)

Bicyclo[2.2.2]octane-1,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

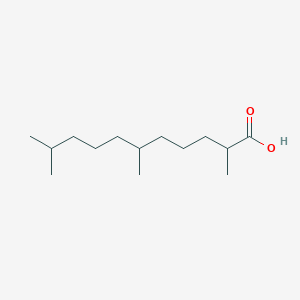

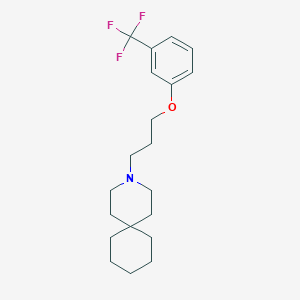

Bicyclo[2.2.2]octane-1,4-diol is a chemical compound with the linear formula C8H14O2 . Its CAS Number is 1194-44-1 . The molecule contains a total of 25 bonds, including 11 non-H bonds, 3 six-membered rings, 2 hydroxyl groups, and 2 tertiary alcohols .

Synthesis Analysis

The synthesis of Bicyclo[2.2.2]octane-1,4-diol involves two stages . In the first stage, 1,4-dimethylidenecyclohexane reacts with [bis(acetoxy)iodo]benzene, palladium diacetate, and acetic acid in dimethyl sulfoxide at 20°C . In the second stage, the reaction mixture is mixed with sulfuric acid in butan-1-ol at 80°C for 3 hours . The yield of this synthesis is 85.5% .Molecular Structure Analysis

The Bicyclo[2.2.2]octane-1,4-diol molecule contains a total of 25 bonds. There are 11 non-H bonds, 3 six-membered rings, 2 hydroxyl groups, and 2 tertiary alcohols .Wissenschaftliche Forschungsanwendungen

Application in Molecular Machines and Functional Materials

Scientific Field

This application falls under the field of Material Science and Chemistry .

Summary of the Application

Bicyclo[2.2.2]octane-1,4-diol has been used in the creation of ultra-fast rotors for molecular machines and functional materials . This involves the use of halogen bonding to create crystals of 1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane with distinct gigahertz rotation at two sites .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source. However, it involves the use of halogen bonding to create the crystals .

Results or Outcomes

The outcome of this application is the creation of ultra-fast rotors with gigahertz rotation at two sites .

Application in the Synthesis of Piperazine

Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

1,4-Diazabicyclo[2.2.2]octane (DABCO), a related compound to Bicyclo[2.2.2]octane-1,4-diol, is used in the synthesis of piperazine .

Methods of Application

DABCO is employed as a catalyst for many organic transformations, such as the Morita–Baylis–Hillman reaction, related nucleophilic activation processes involving allenes, cyclopropanes, as well as in the synthesis of heterocyclic compounds .

Results or Outcomes

The outcome of this application is the successful synthesis of piperazine .

Application in Dye Lasers and Fluorescence Microscopy

Scientific Field

This application is in the field of Physics and Microscopy .

Summary of the Application

1,4-Diazabicyclo[2.2.2]octane is used in dye lasers and in mounting samples for fluorescence microscopy. It also acts as an anti-fade reagent shown to scavenge free radicals due to flurochrome excitation of fluorochromes .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source. However, it involves the use of 1,4-Diazabicyclo[2.2.2]octane in dye lasers and fluorescence microscopy .

Results or Outcomes

The outcome of this application is the successful use of 1,4-Diazabicyclo[2.2.2]octane in dye lasers and fluorescence microscopy .

Application in the Preparation of Transparent Porous Materials

Summary of the Application

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, a related compound to Bicyclo[2.2.2]octane-1,4-diol, has been used in the preparation of transparent porous materials .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source. However, it involves the use of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid in the preparation of transparent porous materials .

Results or Outcomes

The outcome of this application is the successful preparation of transparent porous materials .

Application in the Preparation of 1,4-Disubstituted Piperazines

Summary of the Application

1,4-Diazabicyclo[2.2.2]octane (DABCO), a related compound to Bicyclo[2.2.2]octane-1,4-diol, is used as a building block for the preparation of 1,4-disubstituted piperazines showing significant biological activity .

Methods of Application

DABCO participates in the reactions as a source of N-ethylpiperazine moiety that represents an important pharmacophore or serves as a synthetic equivalent of unsubstituted piperazine .

Results or Outcomes

The outcome of this application is the successful preparation of 1,4-disubstituted piperazines .

Zukünftige Richtungen

Bicyclo[2.2.2]octane-1,4-diol and related compounds have potential applications in various fields. For instance, the Bicyclo[2.2.2]octane motif has been studied for its potential as a class of saturated group 14 quantum interference-based single-molecule insulators . Additionally, Bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been studied for its potential in creating transparent metal-organic frameworks .

Eigenschaften

IUPAC Name |

bicyclo[2.2.2]octane-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-1-2-8(10,5-3-7)6-4-7/h9-10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSZKPHKWKSMKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339865 |

Source

|

| Record name | Bicyclo[2.2.2]octane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.2]octane-1,4-diol | |

CAS RN |

1194-44-1 |

Source

|

| Record name | Bicyclo[2.2.2]octane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.